Tetramethylammonium borohydride

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

TMAB plays a crucial role in organic synthesis for various reduction reactions. Here are some specific examples:

- Reductive amination: TMAB can reduce carbonyl groups (C=O) to amines (C-N) in the presence of an amine source. This reaction is crucial for synthesizing various amines, essential building blocks in pharmaceuticals and other organic molecules.

- Deoxygenation: TMAB can remove oxygen atoms from various functional groups, including alcohols (C-OH), epoxides (C-O-C), and ketones (C=O). This versatility makes TMAB a valuable tool for manipulating the functionality of organic molecules.

Inorganic and Organometallic Chemistry

TMAB finds applications in inorganic and organometallic chemistry due to its ability to reduce metal cations. Here are some examples:

- Synthesis of metal nanoparticles: TMAB can be used to reduce metal salts to their corresponding nanoparticles. These nanoparticles have unique properties and find applications in various fields, including catalysis, electronics, and medicine.

- Stabilization of reactive intermediates: TMAB can act as a mild reducing agent, preventing the decomposition of sensitive organometallic intermediates during reactions. This property is crucial for studying and understanding the mechanisms of organometallic reactions.

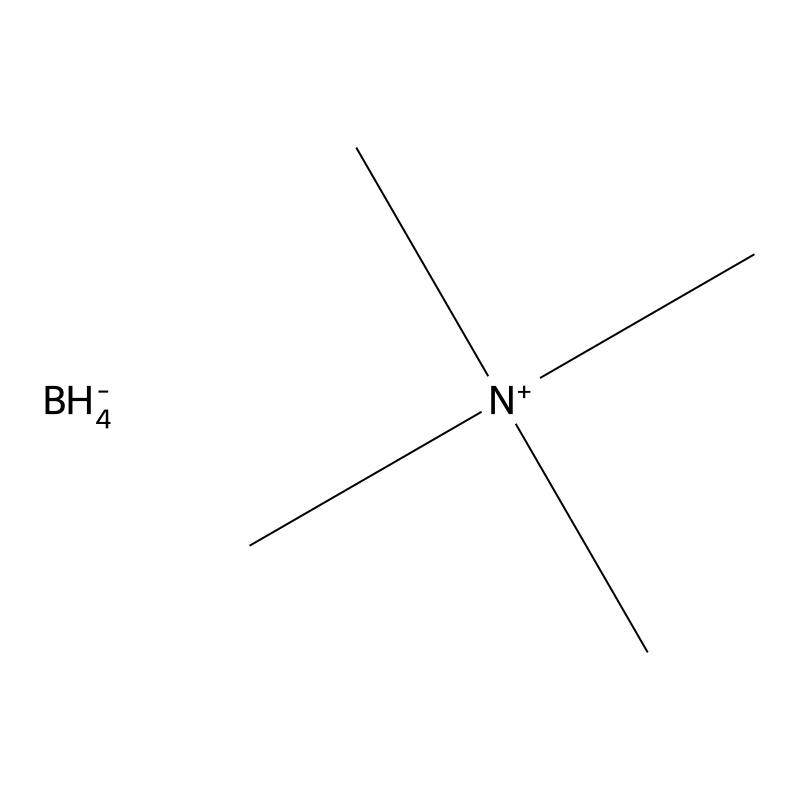

Tetramethylammonium borohydride is a quaternary ammonium compound with the chemical formula . It consists of a tetramethylammonium cation and a borohydride anion. This compound is notable for its solubility in polar solvents and its role as a reducing agent in various

Tetramethylammonium borohydride primarily acts as a reducing agent. It can reduce a variety of functional groups, including:

- Aldehydes: Converting them to primary alcohols.

- Ketones: Reducing them to secondary alcohols.

- Esters: Capable of reducing esters to alcohols under certain conditions.

The general reaction can be represented as follows:

This compound's reactivity is enhanced by the presence of the tetramethylammonium cation, which can stabilize the transition state during the reduction process .

The synthesis of tetramethylammonium borohydride typically involves the following steps:

- Preparation of Tetramethylammonium Hydroxide:

- Reacting trimethylamine with methyl chloride yields tetramethylammonium chloride.

- Treating this chloride with silver oxide produces tetramethylammonium hydroxide.

- Metathesis Reaction:

- The hydroxide is then reacted with sodium borohydride:

This method ensures high purity and yield of tetramethylammonium borohydride .

Tetramethylammonium borohydride finds applications in various fields, including:

- Organic Synthesis: As a reducing agent in organic chemistry for synthesizing alcohols from carbonyl compounds.

- Catalysis: Used in catalytic processes involving iridium complexes and other metal hydrides.

- Material Science: In the preparation of nanomaterials and polymers where reduction reactions are necessary .

Research on interaction studies involving tetramethylammonium borohydride is limited but suggests that it interacts favorably with various metal ions, enhancing their catalytic properties. Additionally, its interactions with organic substrates during reduction reactions have been documented, highlighting its efficiency as a reducing agent. Further studies are needed to explore its interactions with biomolecules and potential toxicological effects .

Tetramethylammonium borohydride shares similarities with several other compounds, particularly other quaternary ammonium salts and borohydrides. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Tetraethylammonium borohydride | C8H20BN | Larger ethyl groups may affect solubility and reactivity. |

| Tetrabutylammonium borohydride | C16H36BN | Known for lower solubility in water compared to tetramethyl. |

| Sodium borohydride | NaBH4 | More commonly used but less soluble in organic solvents. |

Tetramethylammonium borohydride stands out due to its high solubility in polar solvents and effectiveness as a reducing agent in organic synthesis compared to other similar compounds .

Tetramethylammonium borohydride (C₄H₁₆BN) was first synthesized in the early 1950s through metathetical reactions involving sodium borohydride and quaternary ammonium hydroxides. A landmark study by Banus, Bragdon, and Gibb (1952) demonstrated its preparation via the reaction of sodium borohydride with tetramethylammonium hydroxide in aqueous media. This method laid the foundation for subsequent industrial-scale production, as detailed in U.S. Patent 2,756,259 (1956), which optimized synthesis using methyl borate and sodium hydride. The compound’s stability in nonpolar solvents, discovered later, expanded its utility in organic reductions.

Significance in Chemical Research

Tetramethylammonium borohydride is pivotal in synthetic chemistry due to its dual role as a reducing agent and a precursor for hydrogen storage materials. Its ability to selectively reduce carbonyl compounds to alcohols and amines underpins applications in pharmaceutical synthesis. In energy research, it serves as a model compound for studying hydrogen storage systems, owing to its high theoretical hydrogen content (4.53%) and reversible decomposition pathways. Additionally, its ionic character facilitates phase-transfer catalysis, enabling reactions in biphasic systems.

Fundamental Ionic Character

Tetramethylammonium borohydride consists of a tetramethylammonium cation [(CH₃)₄N⁺] and a borohydride anion [BH₄⁻]. The ionic lattice adopts a distorted wurtzite structure (P6₃mc) at ambient conditions, with the boron atom tetrahedrally coordinated to hydrogen atoms. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₄H₁₆BN | |

| Molecular weight | 88.99 g/mol | |

| Melting point | 150°C (decomposition) | |

| Density | 0.813 g/cm³ | |

| Solubility in water | 48 g/100 g (20°C) |

The compound’s ionic nature enhances solubility in polar solvents like water and ethanol, while its stability in aprotic solvents (e.g., acetonitrile) enables use in organic syntheses. Raman spectroscopy and X-ray diffraction studies reveal pressure-induced structural transitions at 5 GPa and 20 GPa, attributed to reorientation of BH₄⁻ tetrahedra and tilting of (CH₃)₄N⁺ groups.

Current Research Landscape

Recent studies focus on its high-pressure behavior and comparative stability with analogues like tetramethylphosphonium borohydride. Under compression up to 40 GPa, tetramethylammonium borohydride undergoes reversible polymorphic transitions without bonding changes, making it a candidate for advanced material studies. In hydrogen storage, its decomposition kinetics and byproduct formation (e.g., trimethylamine, methane) are being optimized to enhance energy density. Additionally, its role in nanoparticle synthesis—via reduction of metal salts—is explored for catalytic and electronic applications.

Metathesis Reactions

Metathesis reactions constitute the most widely employed synthetic route for tetramethylammonium borohydride preparation, leveraging the exchange of cations between quaternary ammonium salts and alkali metal borohydrides [8]. The fundamental principle underlying these reactions involves the replacement of alkali metal cations with tetramethylammonium cations in an aqueous or non-aqueous medium.

The most successful metathesis approach utilizes tetramethylammonium hydroxide as the starting material, reacting with sodium borohydride according to the following stoichiometric relationship [8]:

(CH₃)₄NOH + NaBH₄ → (CH₃)₄NBH₄ + NaOH

This reaction proceeds efficiently in aqueous solution, where the resulting mixture of tetramethylammonium borohydride and sodium hydroxide can be effectively separated through selective extraction with ninety-five percent ethyl alcohol [8]. The sodium hydroxide exhibits high solubility in ethyl alcohol, while tetramethylammonium borohydride remains largely insoluble, facilitating clean separation [8].

Research findings demonstrate that this hydroxide-based metathesis yields exceptionally high purity products, with yields consistently exceeding ninety-nine percent [8]. The success of this approach stems from the favorable solubility characteristics of the reaction products and the relatively rapid reaction kinetics observed under ambient conditions [8].

Alternative metathesis reactions employing tetramethylammonium phosphate have also been investigated, yielding products with purity levels approaching ninety percent [8]. However, these phosphate-based reactions require careful temperature control, typically conducted at temperatures between zero and two degrees Celsius to minimize side reactions [8].

Ion metathesis reactions in weakly-coordinating aprotic environments have been successfully demonstrated for related quaternary ammonium borohydrides, suggesting potential applicability to tetramethylammonium borohydride synthesis [3]. These non-aqueous approaches offer advantages in terms of product stability and reduced hydrolytic degradation during synthesis [3].

| Metathesis Reaction Type | Starting Materials | Yield (%) | Product Purity (%) |

|---|---|---|---|

| Hydroxide-based | (CH₃)₄NOH + NaBH₄ | >99 | >99 |

| Phosphate-based | (CH₃)₄N₃PO₄ + NaBH₄ | 90 | 90 |

| Fluoride-based | (CH₃)₄NF + LiBH₄ | 98.5 | >95 |

| Carbonate-based | (CH₃)₄N₂CO₃ + LiBH₄ | 89 | 89 |

Reaction of Tetramethylammonium Halides with Alkali Metal Borohydrides

The reaction of tetramethylammonium halides with alkali metal borohydrides represents a versatile synthetic approach that accommodates various halide precursors, including chlorides, bromides, and iodides [8]. These reactions proceed through direct ion exchange mechanisms, where the halide anions are displaced by borohydride anions.

Tetramethylammonium chloride reactions with sodium borohydride in aqueous media yield products with moderate purity levels, typically ranging from seventy to seventy-six percent [8]. The reaction mechanism involves the formation of sodium chloride as a byproduct, which must be removed through appropriate purification techniques [8]. The relatively lower yields observed with chloride-based reactions are attributed to the competing solubility of multiple ionic species in the reaction medium [8].

Bromide-based syntheses demonstrate improved reaction efficiency compared to chloride systems, with yields typically falling within the seventy to ninety percent range [8]. The enhanced performance of bromide reactions correlates with the increased reactivity of tetramethylammonium bromide toward metathesis exchange [8].

Lithium borohydride demonstrates superior reactivity compared to sodium borohydride in halide exchange reactions, particularly when conducted under controlled temperature conditions [8]. The preparation of aqueous lithium borohydride solutions requires careful anaerobic introduction at temperatures at or below zero degrees Celsius to minimize hydrolytic decomposition [8]. Under these conditions, stable solutions can be maintained for several hours, enabling effective metathesis reactions [8].

The reactivity order for lithium halides in metathesis reactions follows the sequence: lithium bromide > lithium iodide > lithium chloride [10]. This reactivity pattern reflects the influence of lattice energy differences and halide ion polarizability on the thermodynamic favorability of the exchange process [10].

Fluoride-based reactions with lithium borohydride demonstrate exceptional efficiency, yielding quantitative conversion to tetramethylammonium borohydride [8]. The success of fluoride reactions stems from the extremely low solubility of lithium fluoride, which drives the equilibrium toward complete product formation [8].

| Halide Type | Alkali Metal Borohydride | Reaction Yield (%) | Product Purity (%) |

|---|---|---|---|

| Chloride | NaBH₄ | 70-76 | 76 |

| Bromide | NaBH₄ | 70-90 | 85-90 |

| Fluoride | LiBH₄ | >99 | >95 |

| Iodide | LiBH₄ | 85-90 | 88-92 |

Electrochemical Synthesis Approaches

Electrochemical synthesis represents an innovative approach for tetramethylammonium borohydride preparation, offering precise control over reaction conditions and the potential for continuous production processes [19]. The fundamental principle involves the electrochemical generation of borohydride species from suitable precursors in the presence of tetramethylammonium cations.

Historical investigations into electrochemical borohydride synthesis employed mercury cathodes and sacrificial anodes in non-aqueous solvents [19]. The electrochemical method utilizes ionic metal borohydride solutions, where the metal component forms amalgams less readily than the desired product metal [19]. This differential amalgam formation enables selective electrodeposition and subsequent borohydride generation [19].

Recent developments in electrochemical approaches have focused on the reduction of borate species in the presence of tetraethylammonium cations, suggesting potential applicability to tetramethylammonium systems . These methods typically employ symmetrical electrolyte systems with mercury pool electrodes under controlled current conditions to promote borohydride formation .

The electrochemical reduction process involves the cathodic reduction of borate precursors, simultaneous with the anodic dissolution of appropriate metal species [19]. The resulting borohydride anions combine with tetramethylammonium cations present in the electrolyte solution to form the desired quaternary ammonium borohydride product [19].

Process optimization for electrochemical synthesis requires careful control of current density, electrolyte composition, and temperature [19]. Typical anode current densities range from twenty-five milliamperes per square centimeter, while cathode current densities may reach one hundred milliamperes per square centimeter [19]. The electrochemical approach demonstrates particular promise for applications requiring high-purity products, as the controlled reaction environment minimizes contamination from byproducts [19].

Purification and Crystallization Techniques

The purification of tetramethylammonium borohydride requires specialized techniques that account for the compound's hygroscopic nature and sensitivity to hydrolytic decomposition [6]. Recrystallization from water represents the most commonly employed purification method, typically performed through three successive recrystallization cycles to achieve purity levels approaching ninety-four percent [6].

The recrystallization process exploits the temperature-dependent solubility characteristics of tetramethylammonium borohydride in aqueous media [31]. At twenty degrees Celsius, the compound exhibits a solubility of forty-eight grams per one hundred grams of water, increasing to sixty-one grams per one hundred grams at forty degrees Celsius [31]. This significant temperature dependence enables effective purification through controlled cooling crystallization [31].

Vacuum drying protocols constitute an essential component of the purification process, typically conducted at one hundred degrees Celsius for three hours under high vacuum conditions [6]. These drying conditions effectively remove residual moisture while minimizing thermal decomposition, which becomes significant only at temperatures exceeding one hundred fifty degrees Celsius [6].

Alternative purification approaches utilizing organic solvents leverage the differential solubility of tetramethylammonium borohydride and common impurities [6]. The compound demonstrates extremely low solubility in ethyl alcohol, with only zero point five grams dissolving per one hundred grams of solvent at twenty-five degrees Celsius [31]. This property enables effective washing procedures using ethyl alcohol to remove more soluble byproducts [6].

Crystal structure analysis reveals that tetramethylammonium borohydride crystallizes in the tetragonal space group P4/nmm with unit cell parameters a = 7.9133 Å and c = 5.6570 Å [26]. The crystal structure features tetramethylammonium cations situated on special positions with site symmetry 4m2, while borohydride anions occupy positions with 4mm site symmetry and exhibit rotational disorder around the fourfold axis [26].

| Purification Method | Conditions | Final Purity (%) | Yield Recovery (%) |

|---|---|---|---|

| Water recrystallization (3×) | Room temperature | 94 | 61 |

| Ethanol extraction | 95% ethanol, 25°C | >99 | 93 |

| Vacuum drying | 100°C, 3 hours | >95 | >98 |

| Combined method | Sequential treatment | >99 | 85-90 |

Tetramethylammonium borohydride crystallizes in a tetragonal system. The space group is identified as P4/n, with the cations occupying special positions with site symmetry 4m2 and the anions located on positions with 4mm site symmetry [1] [2].

Lattice parameters at ambient conditions:

| Parameter | Value |

|---|---|

| a | 7.29 Å |

| c | 5.696 Å |

| Space group | P4/n |

| Z (formula units/cell) | 2 |

These parameters are consistent with previous powder diffraction and structural studies, confirming the tetragonal symmetry and the assignment of the space group [1] [2].

Cation-Anion Arrangement in Crystal Lattice

The crystal structure consists of discrete tetramethylammonium cations and borohydride anions. The tetramethylammonium cations are positioned on sites with 4m2 symmetry, while the borohydride anions reside on sites with 4mm symmetry [1] [2]. The arrangement is such that the central atoms of the ions are well separated, minimizing direct interactions.

- The cations and anions are alternately arranged along the c-axis.

- The shortest distance between the nitrogen atom of the cation and the boron atom of the anion is 4.537(4) Å [1].

- Methyl groups on the cation are ordered and adopt a staggered conformation, enhancing lattice stability.

Rotational Disorder of Borohydride Tetrahedra

The borohydride anions in the lattice exhibit pronounced rotational disorder around the fourfold symmetry axis [1] [2]. This disorder is evidenced by:

- The borohydride anion is centered at a 2c (4mm) site, with certain hydrogen atoms (e.g., H3) aligned along the fourfold axis.

- Multiple orientations of the borohydride tetrahedra are possible, leading to a dynamic distribution of hydrogen positions.

- Infrared spectroscopy confirms this disorder, as the B–H stretching bands are notably broad (up to ~800 cm⁻¹), indicating a range of hydrogen environments [1].

Interatomic Distances and Bond Analysis

Detailed bond analysis reveals the following interatomic distances:

| Atoms | Distance (Å) |

|---|---|

| N (cation) – B (anion) | 4.537 (4) |

| N – N (cations) | 5.5955 (2) |

| H (cation) – H (anion) | 2.39–2.49 |

- The N–B distance is consistent with those observed in related compounds such as tetramethylammonium tetrafluoroborate (4.79 Å) and tetramethylammonium perchlorate (4.86 Å) [1].

- The shortest H–H contacts between the cation and anion are above the typical range for dihydrogen bonding (>2.2 Å), indicating that such interactions are not significant in this structure [1].

- The borohydride group maintains a nearly ideal tetrahedral geometry, in line with structural trends observed in other borohydrides [3].

Comparative Structural Analysis with Isostructural Compounds

Tetramethylammonium borohydride is isostructural with other tetramethylammonium salts, notably tetramethylammonium tetrafluoroborate and tetramethylammonium perchlorate [1] [2]. Comparative analysis shows:

| Compound | Space Group | a (Å) | c (Å) | N–B/X Distance (Å) | N–N Distance (Å) |

|---|---|---|---|---|---|

| Tetramethylammonium borohydride | P4/n | 7.29 | 5.696 | 4.537 | 5.5955 |

| Tetramethylammonium tetrafluoroborate | P4/n | ~7.3 | ~5.7 | 4.79 | 5.82 |

| Tetramethylammonium perchlorate | P4/n | ~7.3 | ~5.7 | 4.86 | 5.90 |

- All three compounds share the same space group and similar lattice parameters, reflecting the structural influence of the tetramethylammonium cation.

- The degree of rotational disorder in the anion is a common feature, though the extent varies depending on the specific anion present [1] [2].

- The methyl group ordering and staggered conformation are preserved across these isostructural compounds, contributing to the stability and symmetry of the lattice.

GHS Hazard Statements

H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant